molecular formula C11H20O4 B8659245 Dimethyl n-hexylmalonate

Dimethyl n-hexylmalonate

Cat. No.: B8659245
M. Wt: 216.27 g/mol
InChI Key: UCZHVONNLSXXCI-UHFFFAOYSA-N
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Description

Dimethyl n-hexylmalonate is a malonic acid derivative with two methyl ester groups and an n-hexyl substituent. Malonate esters are widely used in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity as dicarbonyl compounds. This compound’s extended alkyl chain likely enhances lipophilicity, making it suitable for applications requiring non-polar solubility, such as plasticizers or specialty polymer intermediates .

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 2-hexylpropanedioate

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-8-9(10(12)14-2)11(13)15-3/h9H,4-8H2,1-3H3

InChI Key

UCZHVONNLSXXCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares dimethyl n-hexylmalonate (inferred properties) with structurally related malonate esters:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Key Applications
This compound C₁₁H₂₀O₄ 216.27 ~250 (est.) ~1.00 (est.) Insoluble in water; soluble in organic solvents Polymer intermediates, lipophilic reagents
Dimethyl malonate C₅H₈O₄ 132.11 181 1.154 Miscible with organic solvents Chemical synthesis, low-priority substance (LPS)
Diethyl malonate C₇H₁₂O₄ 160.17 199.3 1.055 Soluble in alcohol, ether Pharmaceuticals, fragrances
Dimethyl 2-hydroxymalonate C₅H₈O₅ 148.12 N/A N/A Hydrophilic Specialty chemicals, synthesis

Key Observations :

  • Alkyl Chain Impact: The n-hexyl group in this compound increases molecular weight and boiling point compared to dimethyl malonate, while reducing polarity. This enhances compatibility with non-polar matrices, such as polymer blends .
  • Ester Group Influence : Replacing methyl with ethyl esters (e.g., diethyl malonate) slightly lowers density and increases boiling point due to higher molecular weight.
  • Functional Group Variations : Hydroxyl-substituted derivatives (e.g., dimethyl 2-hydroxymalonate) exhibit hydrophilic behavior, contrasting with the lipophilicity of alkyl-substituted malonates .

Pharmaceutical Relevance

While dimethyl fumarate (DMF) is pharmacologically distinct, its comparison with interferon β-1a in multiple sclerosis treatment () underscores the importance of ester substituents in drug design.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Dimethyl n-hexylmalonate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : this compound is typically synthesized via esterification of malonic acid derivatives with methanol and n-hexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves varying molar ratios (e.g., 1:2:2 for malonic acid:methanol:n-hexanol), reaction temperature (60–80°C), and catalyst loading (1–5% w/w). Reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via fractional distillation or recrystallization improves yield (≥85%). For catalytic efficiency, heterogeneous catalysts like zeolites or immobilized enzymes can reduce side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and purity attributes of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR identifies methyl (δ\delta 3.6–3.8 ppm) and hexyl (δ\delta 1.2–1.6 ppm) groups. 13C^{13}\text{C}-NMR confirms carbonyl (δ\delta 170–175 ppm) and ester linkages.
  • IR : Peaks at 1740–1760 cm1^{-1} (C=O stretch) and 1250–1150 cm1^{-1} (C-O ester).
  • GC-MS : Quantifies purity and detects impurities using retention indices and fragmentation patterns (e.g., m/z 101 for malonate backbone). Reference NIST mass spectral databases for validation .

Q. What are the critical safety considerations when handling this compound in experimental settings, and how should exposure risks be mitigated?

  • Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers. Toxicity data (e.g., LD50_{50}) should be cross-referenced with NIOSH guidelines for organic esters. Spill management requires neutralization with sodium bicarbonate and absorption with inert materials .

Q. What methodologies are recommended for assessing and ensuring the purity of this compound in synthetic chemistry applications?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to quantify ester content.
  • Karl Fischer Titration : Measures residual water (<0.1% w/w).
  • Elemental Analysis : Validates C/H/O ratios (±0.3% theoretical values).
  • Report uncertainties (e.g., ±0.5% for GC-MS) and include raw data in appendices for reproducibility .

Advanced Research Questions

Q. How can reaction kinetic models be developed for esterification or transesterification reactions involving this compound?

  • Methodological Answer : Use a lumped kinetic approach to model multi-step reactions. For example, in transesterification, track intermediate species (e.g., monoesters) via time-resolved sampling. Fit rate constants (e.g., k1k_1, k2k_2) to Arrhenius equations using nonlinear regression. Validate models against experimental data (≥90% confidence intervals). Calorimetry and in-situ FTIR aid in real-time monitoring .

Q. What advanced experimental approaches are used to determine the thermodynamic properties of this compound, and how should conflicting data from different studies be reconciled?

  • Methodological Answer :

  • Vapor Pressure : Static or dynamic methods (e.g., ebulliometry) at 25–100°C.
  • Enthalpy of Combustion : Bomb calorimetry with benzoic acid calibration.
  • Data Reconciliation : Cross-check results with NIST Standard Reference Data . For discrepancies, assess instrument calibration (e.g., thermocouple accuracy) and sample purity. Use statistical tools (t-tests, ANOVA) to evaluate significance .

Q. How can computational chemistry tools be applied to study the reactivity and interaction mechanisms of this compound in complex systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic acyl substitution).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using OPLS-AA force fields.
  • Validate computational results with experimental kinetics (e.g., activation energy ±5 kJ/mol) .

Q. What systematic approaches should researchers employ to analyze contradictory results in catalytic efficiency studies involving this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (catalyst batch, solvent grade).
  • Error Analysis : Quantify uncertainties from GC calibration (±2%) or catalyst deactivation.
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., turnover frequency). Publish negative results to refine models .

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